tert-Butyl (2-(3-(5-amino-1-methyl-1H-pyrazol-4-yl)ureido)ethyl)carbamate

Impurity profiling HPLC method validation Reference standard qualification

Inaccurate impurity standards delay ANDA approvals. This Boc-protected pyrazole-urea serves as the definitive Ceftolozane Impurity 4/5 reference standard. • ≥95% HPLC purity with full COA; meets ICH Q3A reporting thresholds. • Single Boc group ensures correct HPLC retention vs. free amine (CAS 689294-59-5) and trityl analog. • Ambient shipping; ready stock for immediate method validation and routine QC.

Molecular Formula C12H22N6O3
Molecular Weight 298.34 g/mol
CAS No. 689293-67-2
Cat. No. B3330346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-(3-(5-amino-1-methyl-1H-pyrazol-4-yl)ureido)ethyl)carbamate
CAS689293-67-2
Molecular FormulaC12H22N6O3
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCNC(=O)NC1=C(N(N=C1)C)N
InChIInChI=1S/C12H22N6O3/c1-12(2,3)21-11(20)15-6-5-14-10(19)17-8-7-16-18(4)9(8)13/h7H,5-6,13H2,1-4H3,(H,15,20)(H2,14,17,19)
InChIKeyRWKXAEKILLOHCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ceftolozane Impurity 4/5: Reference Standard Overview


tert-Butyl (2-(3-(5-amino-1-methyl-1H-pyrazol-4-yl)ureido)ethyl)carbamate (CAS 689293-67-2), also catalogued as Ceftolozane Impurity 4 or Impurity 5 depending on vendor nomenclature, is a Boc-protected pyrazole–urea intermediate on the Ceftolozane synthetic pathway [1]. It belongs to the carbamoylamino pyrazole class of cephalosporin side-chain building blocks and is primarily procured as a fully characterized reference standard for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions [2]. The compound bears a single tert-butyloxycarbonyl (Boc) protecting group on the ethylenediamine terminus, distinguishing it from the free-base amine (Ceftolozane Impurity 16/17) and the trityl-protected analogue (CAS 689293-69-4).

Ceftolozane Impurity Substitution: ANDA Rejection Risk


Ceftolozane process impurities are not interchangeable surrogates. The target compound (MW 298.34) carries a single Boc group, whereas the primary late-stage process analogue—1-(5-amino-1-methyl-1H-pyrazol-4-yl)-3-(2-aminoethyl)urea trihydrochloride (CAS 689294-59-5, MW 198.23 free base)—is the fully deprotected amine [1]. The Boc group dramatically alters chromatographic retention (logP ~2.08 vs. an estimated logP <0 for the free amine), stability under storage, and the UV/ MS response factor used for quantitation . The trityl-protected congener (CAS 689293-69-4, MW 540.66) introduces a large hydrophobic tag that shifts retention even further and requires different dissolution and ionization conditions . Using an incorrect impurity standard leads to misidentification in HPLC impurity profiles, inaccurate relative retention time (RRT) assignments, and potential failure of system suitability criteria in pharmacopeial or ICH-compliant methods—directly jeopardizing ANDA approval timelines.

Ceftolozane Impurity 4/5 vs. Key Analogs: Evidence


Molecular Weight Distinction from Free Amine in HPLC

The target compound (CAS 689293-67-2) has a molecular weight of 298.34 g/mol, vs. 198.23 g/mol for the free-amine impurity 1-(5-amino-1-methyl-1H-pyrazol-4-yl)-3-(2-aminoethyl)urea (CAS 689294-59-5) . This 100.11 Da mass difference is readily resolved by LC-MS and produces distinct retention behavior on reversed-phase HPLC columns, ensuring that the Boc-protected intermediate does not co-elute with the deprotected late-stage process impurity .

Impurity profiling HPLC method validation Reference standard qualification

Boc Protection Advantage Over Free Amine Form

The target compound retains a Boc group on the terminal amine (tert-butyl carbamate), whereas the comparator Ceftolozane Impurity 17 (CAS 689294-59-5) is the fully deprotected free amine . The Boc group is cleavable under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane) and acts as an orthogonal protecting group compatible with the trityl protection on the pyrazole 5-amino group used in the Ceftolozane manufacturing route . The free amine, in contrast, cannot serve as a protected building block and would react non-selectively in downstream acylation steps.

Protecting group strategy Synthetic intermediate procurement Ceftolozane side-chain synthesis

LogP and PSA vs. Trityl-Protected Analog

The target compound has a computed LogP of 2.08 and a polar surface area (PSA) of 123.3 Ų . The trityl-protected analogue (CAS 689293-69-4) carries a triphenylmethyl group, yielding a substantially higher LogP (~6.0) and a comparable PSA of ~116.3 Ų [1]. This ~4 log-unit difference in hydrophobicity translates to markedly different behavior on reversed-phase SPE cartridges and C18 HPLC columns: the target compound elutes at a significantly lower organic-solvent fraction, enabling sharper peak shape and reduced carryover in routine QC methods that use generic acetonitrile/ammonium sulfamate gradients .

LogP Polar surface area Reversed-phase HPLC Sample preparation

ICH Q3A Compliance with Reference Standard Characterization

Commercial lots of the target compound are supplied with a minimum HPLC purity specification of 95% (AKSci) or as fully characterized reference standards with comprehensive Certificates of Analysis (COA) including HPLC, NMR, and MS data compliant with regulatory guidelines (SynZeal, Axios Research, Veeprho) [1]. The Ceftolozane daily dose of 1 g mandates an ICH Q3A reporting threshold of 0.05% (vs. the typical 0.15%) [2]; therefore, a reference standard of ≥95% purity with documented impurity profile is the minimum requirement for quantitating unknown impurities at the 0.03–0.05% level observed during Ceftolozane API second-generation process development [2]. Competing impurities offered at lower purity or without full COA documentation cannot support this stringent quantitation limit.

ICH Q3A Impurity reporting threshold Reference standard certification QC compliance

Synthetic Route Advantage: Trityl-Free vs. Trityl Analog

The trityl-protected analogue (CAS 689293-69-4) was reported to be obtained in an overall yield of 59.5% over five steps from 1-methyl-1H-pyrazol-5-amine . The target compound (CAS 689293-67-2) represents an earlier intermediate in the same sequence, prior to trityl installation; it is the immediate precursor to the trityl-protected form. Thus, procurement of the target compound provides a validated entry point for laboratories that require a trityl-free intermediate for orthogonal functionalization or for preparing custom Ceftolozane impurity panels. Using the trityl analogue as a substitute would require additional deprotection–reprotection chemistry, introducing a minimum of two extra synthetic steps plus purification.

Synthetic route efficiency Intermediate procurement Process chemistry

Ceftolozane Impurity 4/5 Application Scenarios


ANDA HPLC Method Validation and System Suitability

In ANDA-focused analytical laboratories, this compound serves as a primary reference standard for Ceftolozane Impurity 4/5 in HPLC methods. Its intermediate LogP of 2.08 and MW of 298.34 ensure baseline resolution from the polar free amine (MW 198) and the late-eluting trityl impurity (MW 541) under standard C18 gradient conditions . The ≥95% HPLC purity with full COA documentation [1] satisfies ICH Q3A requirements for quantitating impurities at the ≤0.05% reporting threshold mandated by Ceftolozane’s 1 g daily dose [2].

Trityl-Free Intermediate for Orthogonal Side-Chain Functionalization

Process chemistry groups requiring a trityl-free Boc-protected pyrazole–urea building block procure this compound as a well-characterized starting point for alternative Ceftolozane side-chain coupling strategies. Because the compound lacks the trityl group present in the late-stage intermediate (CAS 689293-69-4, requiring 5 steps at 59.5% overall yield to access) , it eliminates the need for trityl deprotection and enables direct orthogonal reactions on the pyrazole 5-amino group.

Forced Degradation: Stability-Indicating HPLC Method

The Boc protecting group provides a specific liability under acidic stress conditions, generating the free amine (CAS 689294-59-5) as a predictable degradation product. This reactivity is exploited in forced degradation studies to establish stability-indicating HPLC methods for Ceftolozane API. The 100 Da mass shift upon Boc cleavage provides a clear MS marker that distinguishes genuine degradation from process-related impurities .

Custom Impurity Panel for Drug Product QC

Quality control laboratories assembling Ceftolozane impurity marker kits include this compound as the sole Boc-protected intermediate marker. Its inclusion fills a critical gap between the early-eluting free amine (CAS 689294-59-5) and the late-eluting trityl analogue (CAS 689293-69-4) in a single-gradient HPLC method, enabling comprehensive impurity profiling from a single injection [1].

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